

Technical Support Center: Friedel-Crafts Synthesis of 1,2-Dibenzoylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

Cat. No.: B074432

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts synthesis of **1,2-dibenzoylbenzene**. This guide addresses common side reactions and offers solutions to optimize experimental outcomes.

Troubleshooting Guide

The direct Friedel-Crafts diacylation of benzene to form **1,2-dibenzoylbenzene** is known to be challenging due to the deactivating nature of the initial benzoyl group, which impedes a second electrophilic substitution at the ortho position. When using phthaloyl chloride as the acylating agent, several side products can form.

Issue Encountered	Potential Cause(s)	Recommended Solution(s)
Low to no yield of 1,2-dibenzoylbenzene	Deactivation of the aromatic ring: The first benzoyl group is strongly electron-withdrawing, making the mono-acylated benzene less reactive towards a second acylation.	<ul style="list-style-type: none">- Consider a two-step synthesis: first synthesize o-benzoylbenzoic acid from phthalic anhydride and benzene, then convert the carboxylic acid to an acyl chloride and perform an intramolecular Friedel-Crafts reaction if the starting material is suitable, or an intermolecular reaction with another equivalent of benzene.- Use a more reactive aromatic substrate if the experimental design allows.
Formation of a high-melting, insoluble white solid	Formation of 3,3-diphenylphthalide (Phthalophenone): This is a common side product resulting from the rearrangement and subsequent reaction of the intermediate acylium ion.	<ul style="list-style-type: none">- Carefully control the reaction temperature; lower temperatures may favor the desired product.- Optimize the stoichiometry of the Lewis acid catalyst.- Purification can be achieved by fractional crystallization, as diphenylphthalide has different solubility profiles than 1,2-dibenzoylbenzene.

Presence of a yellow, crystalline solid

Formation of Anthraquinone:
This can occur through an intramolecular cyclization and subsequent oxidation, especially at higher reaction temperatures.

- Maintain a lower reaction temperature to disfavor the cyclization and oxidation steps.
- Use a milder Lewis acid catalyst. - Anthraquinone can be separated from the desired product by column chromatography or selective recrystallization.

Acidic impurity detected in the crude product

Incomplete reaction or hydrolysis of intermediates, leading to the presence of o-benzoylbenzoic acid.

- Ensure anhydrous reaction conditions to prevent hydrolysis of the acyl chloride and Lewis acid.
- Increase reaction time or temperature cautiously to drive the reaction to completion.
- The acidic impurity can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.

Polyacylation at other positions

Although less common due to deactivation, trace amounts of 1,3- and 1,4-dibenzoylbenzene may form.

- Use a large excess of benzene to favor mono-acylation if the primary goal is a mono-substituted product, which is then taken to the next step.
- For di-acylation, precise control of stoichiometry is crucial.
- Isomers can be separated by careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of **1,2-dibenzoylbenzene** via Friedel-Crafts acylation of benzene so difficult?

A1: The primary challenge lies in the electronic properties of the intermediate, benzophenone. The first benzoyl group introduced onto the benzene ring is strongly electron-withdrawing. This deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards a second electrophilic substitution (the second acylation). This deactivation makes the introduction of a second benzoyl group at the ortho position energetically unfavorable.

Q2: What are the main side products in the Friedel-Crafts synthesis of **1,2-dibenzoylbenzene** when using phthaloyl chloride?

A2: The reaction of phthaloyl chloride with benzene in the presence of a Lewis acid like aluminum chloride can lead to several side products. The most commonly reported are:

- 3,3-Diphenylphthalide (Phthalophenone): Often the main product, formed through an intramolecular rearrangement.
- Anthraquinone: A yellow crystalline solid formed via intramolecular cyclization and oxidation.
- o-Benzoylbenzoic acid: Results from incomplete reaction or hydrolysis of intermediates.

Q3: Is there a more reliable method to synthesize **1,2-dibenzoylbenzene**?

A3: A two-step approach is generally more reliable. This involves:

- Friedel-Crafts acylation of benzene with phthalic anhydride to produce o-benzoylbenzoic acid. This reaction is well-documented and typically proceeds with good yield.
- Conversion of o-benzoylbenzoic acid to its acyl chloride, followed by a second Friedel-Crafts reaction with benzene to yield **1,2-dibenzoylbenzene**.

Q4: How can I purify the crude **1,2-dibenzoylbenzene** from the major side products?

A4: A combination of techniques is often necessary:

- Acid-Base Extraction: To remove acidic impurities like o-benzoylbenzoic acid, the crude product dissolved in an organic solvent can be washed with a saturated solution of sodium bicarbonate.

- Column Chromatography: This is an effective method for separating **1,2-dibenzoylbenzene** from diphenylphthalide and anthraquinone, which have different polarities. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) is typically used.
- Recrystallization: Fractional crystallization from a suitable solvent can also be employed to separate the components based on their differential solubilities.

Experimental Protocols

Method 1: Synthesis of o-Benzoylbenzoic Acid (Intermediate)

This protocol describes the synthesis of the precursor to **1,2-dibenzoylbenzene**.

Materials:

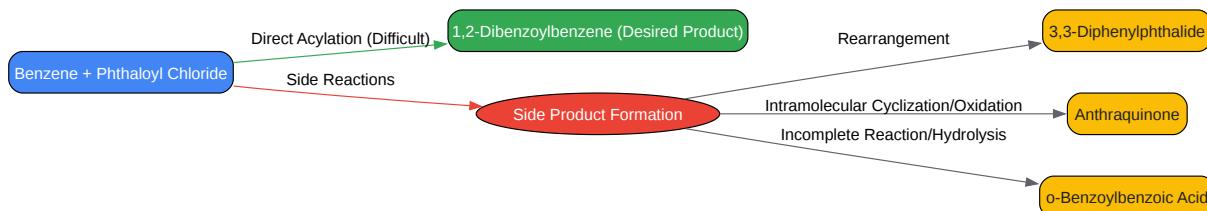
- Phthalic anhydride
- Anhydrous benzene
- Anhydrous aluminum chloride (AlCl_3)
- Ice
- Concentrated hydrochloric acid (HCl)
- Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phthalic anhydride and anhydrous benzene.
- Cool the flask in an ice bath.
- Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture.

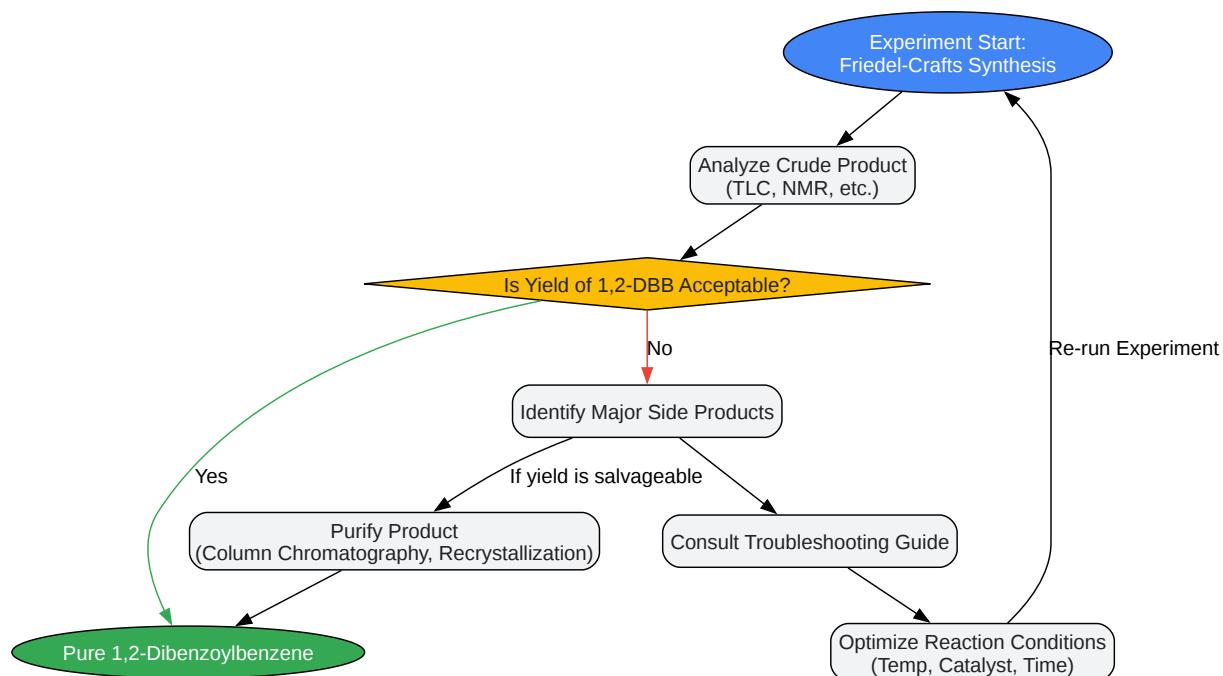
- After the addition is complete, remove the ice bath and heat the mixture under reflux for 1-2 hours.
- Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The crude o-benzoylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
- The crude product can be purified by recrystallization from hot water or a suitable organic solvent.

Visualizations



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Caption: Key side reactions in the synthesis of **1,2-dibenzoylbenzene**.

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Caption: A logical workflow for troubleshooting the synthesis.

- To cite this document: BenchChem. [Technical Support Center: Friedel-Crafts Synthesis of 1,2-Dibenzoylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074432#side-reactions-in-the-friedel-crafts-synthesis-of-1-2-dibenzoylbenzene>

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